molecular formula C17H15NO2 B10845216 6,7-Dimethoxy-3-phenyl-quinoline

6,7-Dimethoxy-3-phenyl-quinoline

Cat. No.: B10845216
M. Wt: 265.31 g/mol
InChI Key: NZSMBYIPLGDVEM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-phenyl-quinoline is a heterocyclic aromatic organic compound. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of methoxy groups at positions 6 and 7, along with a phenyl group at position 3, makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-phenyl-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxyaniline with benzaldehyde in the presence of a catalyst such as polyphosphoric acid or sulfuric acid. The reaction mixture is heated to promote cyclization, leading to the formation of the quinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst efficiency are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-phenyl-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Halogenated or nitrated quinoline derivatives

Scientific Research Applications

6,7-Dimethoxy-3-phenyl-quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-phenyl-quinoline involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell signaling pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-phenyl-quinoline
  • 6,7-Dimethoxy-4-phenyl-quinoline
  • 6,7-Dimethoxy-3-methyl-quinoline

Uniqueness

6,7-Dimethoxy-3-phenyl-quinoline is unique due to the specific positioning of the methoxy and phenyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

6,7-dimethoxy-3-phenylquinoline

InChI

InChI=1S/C17H15NO2/c1-19-16-9-13-8-14(12-6-4-3-5-7-12)11-18-15(13)10-17(16)20-2/h3-11H,1-2H3

InChI Key

NZSMBYIPLGDVEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C3=CC=CC=C3

Origin of Product

United States

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